

A Comprehensive Technical Guide to 4-Bromo-7-fluoro-1-indanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-7-fluoro-2,3-dihydro-1*H*-inden-1-one

Cat. No.: B580354

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound 4-Bromo-7-fluoro-1-indanone, including its nomenclature, physicochemical properties, synthesis protocols, and its role as a chemical intermediate.

Nomenclature and Synonyms

4-Bromo-7-fluoro-1-indanone is a halogenated derivative of 1-indanone, a bicyclic ketone. Its formal name is **4-Bromo-7-fluoro-2,3-dihydro-1*H*-inden-1-one**. The compound is also known by several synonyms in commercial and research contexts.

Systematic Name: **4-Bromo-7-fluoro-2,3-dihydro-1*H*-inden-1-one**

Common Synonyms:

- 4-Bromo-7-fluoro-1-indanone[1]
- 4-Bromo-7-fluoroindan-1-one
- 4-Bromo-7-fluoro-2,3-dihydroinden-4-one

Chemical Identifiers:

- CAS Registry Number: 1003048-72-3[1]
- Molecular Formula: C₉H₆BrFO[1]
- MDL Number: MFCD17677340[1]

Physicochemical Properties

A summary of the key quantitative data for 4-Bromo-7-fluoro-1-indanone is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
Molecular Weight	229.05 g/mol	[1]
Melting Point	124.0 - 128.0 °C	
Boiling Point (Predicted)	310.7 ± 42.0 °C	[2]
Density (Predicted)	1.691 ± 0.06 g/cm ³	[2]
Physical Form	White to yellow solid/powder to crystal	
Purity (Typical)	>97.0% (GC)	

Experimental Protocols

Synthesis of 4-Bromo-7-fluoro-1-indanone

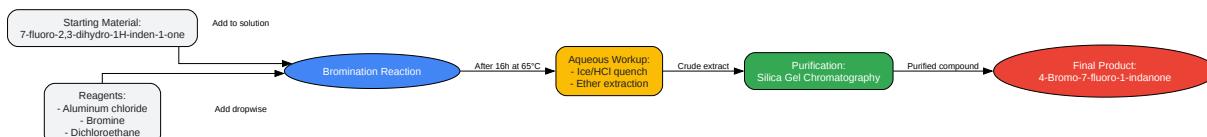
A general and efficient method for the synthesis of 4-Bromo-7-fluoro-1-indanone involves the bromination of 7-fluoro-2,3-dihydro-1H-inden-1-one.[2]

Materials:

- 7-fluoro-2,3-dihydro-1H-inden-1-one (5.3 g, 35.3 mmol)
- Aluminum chloride (11.77 g, 88 mmol)
- Bromine (1.91 mL, 37.1 mmol)

- Dichloroethane (100 mL)
- Ice
- 1N aqueous hydrochloric acid
- Ether
- Anhydrous magnesium sulfate
- Silica gel
- Ethyl acetate
- Hexane

Procedure:


- A solution of aluminum chloride (11.77 g, 88 mmol) in dichloroethane (100 mL) is prepared at room temperature.
- 7-fluoro-2,3-dihydro-1H-inden-1-one (5.3 g, 35.3 mmol) is added to the solution.
- Bromine (1.91 mL, 37.1 mmol) is added slowly in a dropwise manner.
- The reaction mixture is then heated to 65 °C and stirred for 16 hours.
- After the reaction is complete, the mixture is cooled to room temperature.
- The cooled reaction mixture is carefully poured into a mixture of ice and 1N aqueous hydrochloric acid.
- The resulting mixture is extracted with ether (2 x 200 mL).
- The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a gradient eluent of 0-10% ethyl acetate in hexane.

- The final product, 4-bromo-7-fluoroindanone, is obtained as a solid (5.2 g, 64% yield).

Characterization: The product can be characterized by mass spectrometry. The mass spectrum (DCI/NH₃) is expected to show a peak at m/z 246 (M + NH₄)⁺.[2]

Logical and Experimental Relationships

As information regarding the involvement of 4-Bromo-7-fluoro-1-indanone in specific biological signaling pathways is not readily available in the reviewed literature, a diagram illustrating the experimental workflow for its synthesis is provided below. This represents a key logical relationship for any researcher working with this compound.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 4-Bromo-7-fluoro-1-indanone.

This compound serves as a valuable reactant or reagent in the preparation of more complex molecules, such as indanyloxydihydrobenzofuranylacetic acids, which have potential applications in the treatment of metabolic diseases.[2] The unique combination of bromo and fluoro substituents, along with the ketone functional group, makes it a versatile building block in medicinal chemistry and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 4-bromo-7-fluoro-2,3-dihydroinden-1-one CAS#: 1003048-72-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Bromo-7-fluoro-1-indanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580354#4-bromo-7-fluoro-1-indanone-synonyms-and-nomenclature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com